Platanetin

Übersicht

Beschreibung

Chemical Reactions Analysis

- Inhibition of NADH Dehydrogenase : Platanetin selectively inhibits the activity of the external NADH dehydrogenase in the inner mitochondrial membrane. This inhibition occurs at a concentration of 2 micromolars, affecting NADH oxidation rates .

- Uncoupling Activity : Platanetin acts as a potent uncoupler of oxidative phosphorylation. Its hydroxyl groups and lipophilicity allow efficient H⁺ transfer across the mitochondrial inner membrane, similar to carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). At 2 micromolar concentration, platanetin fully uncouples oxidative phosphorylation when succinate is the substrate .

- Electron Transfer : At higher concentrations (10 micromolar and above), platanetin can transfer electrons from the mitochondrial inner membrane to O₂. The branching point of this platanetin-dependent oxidative pathway occurs at the level of flavoproteins .

Wissenschaftliche Forschungsanwendungen

Platanetin in Plant Mitochondria Research

Platanetin: A Potent Natural Uncoupler and Inhibitor of Exogenous NADH Dehydrogenase in Plant Mitochondria

- Researchers Ravanel, Tissut, and Douce (1986) studied Platanetin's effects on the oxidative activities of isolated potato and mung bean mitochondria. They found that Platanetin selectively inhibits the activity of the external NADH dehydrogenase of the inner membrane and acts as a potent uncoupler of oxidative phosphorylation, demonstrating its potential as a tool in plant mitochondrial studies (Ravanel, Tissut, & Douce, 1986).

Understanding the Uncoupling Properties of Flavonols

Uncoupling Properties of Three Flavonols from Plane-tree Buds

- The study by Creuzet, Ravanel, Tissut, and Kaouadji (1988) focused on the uncoupling activity of platanetin and related flavonols on various biological systems, including mitochondria and chloroplasts. They confirmed Platanetin's potent uncoupling properties, highlighting its role in bioenergetics research (Creuzet, Ravanel, Tissut, & Kaouadji, 1988).

Evaluation of Specificity in Mitochondrial Inhibition

Platanetin and 7-Iodo-acridone-4-carboxylic Acid Are Not Specific Inhibitors of Respiratory NAD(P)H Dehydrogenases in Potato Tuber Mitochondria

- Roberts, Rasmusson, and Møller (1996) evaluated Platanetin's specificity as an inhibitor of external NAD(P)H oxidation in potato tuber mitochondria. They discovered that Platanetin inhibits not only external NAD(P)H oxidation but also other mitochondrial activities, questioning its specificity as an inhibitor (Roberts, Rasmusson, & Møller, 1996).

Platanetin in Bioenergetic Enzyme Research

Partial Purification and Characterization of Three NAD(P)H Dehydrogenases from Beta vulgaris Mitochondria

- Luethy, Hayes, and Elthon (1991) investigated the effect of Platanetin on different NAD(P)H dehydrogenases in beet mitochondria. They found that one of the enzymes was inhibited by Platanetin, further demonstrating its role in studying mitochondrial enzymes (Luethy, Hayes, & Elthon, 1991).

Investigating Hydroxyflavones as Mitochondrial Inhibitors

Inhibitory Effect of Hydroxyflavones on the Exogenous NADH Dehydrogenase of Plant Mitochondrial Inner Membranes

- Ravanel, Creuzet, and Tissut (1990) explored the inhibitory properties of various flavones, including Platanetin, on the external NADH dehydrogenase of plant mitochondrial inner membranes. This study adds to the understanding of Platanetin's bioactivity in plant bioenergetics (Ravanel, Creuzet, & Tissut, 1990).

Eigenschaften

IUPAC Name |

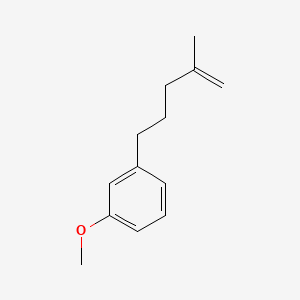

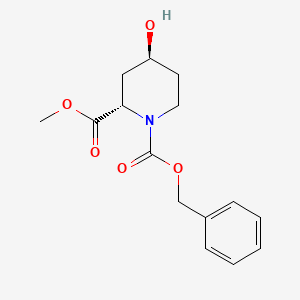

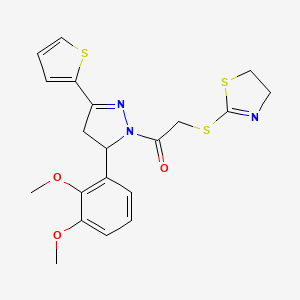

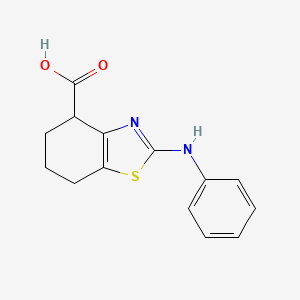

3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAZWJCUXUMCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platanetin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate](/img/structure/B3265357.png)